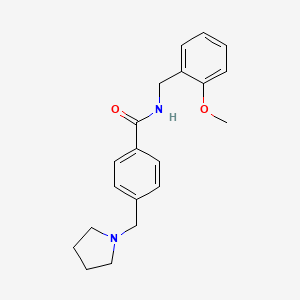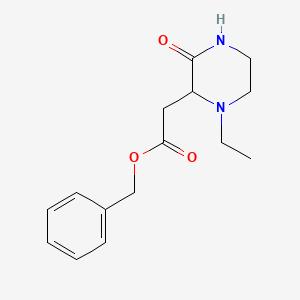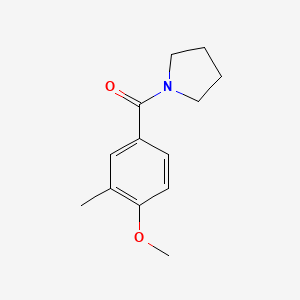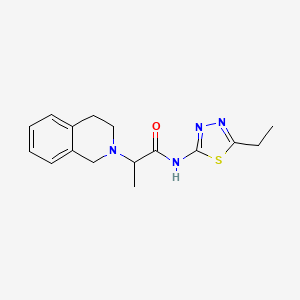![molecular formula C14H9ClFN3OS B4434297 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a critical mediator of B cell receptor (BCR) signaling, and its inhibition has been demonstrated to be an effective strategy for the treatment of B cell malignancies.
Mecanismo De Acción
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide binds to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to induce apoptosis in B cell lines and primary CLL cells. In addition, 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the production of cytokines and chemokines that are involved in the inflammatory response. 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to inhibit the migration and adhesion of CLL cells, which are critical for their infiltration into the bone marrow and lymph nodes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B cell malignancies. However, one limitation of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is its potential off-target effects, which may lead to unwanted side effects. In addition, 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has a relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is the combination of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide with other targeted therapies, such as venetoclax or idelalisib, to improve its efficacy in CLL and other B cell malignancies. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. Finally, the identification of biomarkers that can predict response to BTK inhibition may help to personalize the use of 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors in the treatment of B cell malignancies.
Aplicaciones Científicas De Investigación
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Preclinical studies have demonstrated that 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, with IC50 values in the low nanomolar range. In vitro studies have shown that 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits BCR signaling and induces apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated that 3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits tumor growth in xenograft models of CLL and MCL.
Propiedades
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-9-6-7(3-4-10(9)16)19-13(20)12-11(17)8-2-1-5-18-14(8)21-12/h1-6H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBPMKZYBFMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4-methylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4434214.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)

![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)


![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)

![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)

